![molecular formula C8H17N3O3 B1459037 tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate CAS No. 915710-94-0](/img/structure/B1459037.png)
tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate
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Overview
Description
Tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is a compound with a wide range of applications in scientific research. This compound is used in chemical synthesis, drug discovery, and biochemistry. It is an important tool for scientists to understand biochemical processes and to develop new drugs. In
Scientific Research Applications
Photoredox-Catalyzed Amination
Wang et al. (2022) explored the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor. This research demonstrated a novel cascade pathway for assembling a range of 3-aminochromones under mild conditions, showcasing the compound's utility in photoredox chemistry for creating complex heterocycles with potential biological activity Wang et al., 2022.
Chemoselective Transformation
Sakaitani and Ohfune (1990) detailed the chemoselective transformation of amino protecting groups into tert-butyldimethylsilyl carbamates. Their work emphasizes the compound's role in protecting group chemistry, crucial for synthesizing peptides and other nitrogen-containing organic compounds Sakaitani & Ohfune, 1990.
Synthesis of Amino Acid Derivatives
The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate by Zhao et al. (2017) highlights the compound's significance in creating intermediates for biologically active compounds such as omisertinib (AZD9291). Their optimized synthetic method underscores the versatility of tert-butyl carbamate derivatives in medicinal chemistry for the rapid development of pharmaceuticals Zhao et al., 2017.
Carbamate Derivatives Synthesis
Research by Harris and Wilson (1983) introduced tert-butyl aminocarbonate (tert-butyloxycarbonyloxyamine) by reacting hydroxylamine with di-tert-butyl dicarbonate, showcasing the compound's potential in acylating amines. This study provides insights into new methodologies for synthesizing protected amino acids and amines, pivotal for peptide synthesis Harris & Wilson, 1983.
Mechanism of Action
Target of Action
It is known that carbamates, in general, are used as protecting groups for amines, especially in the synthesis of peptides .
Mode of Action
tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate, as a carbamate, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The compound can be synthesized by reacting Boc anhydride with ethanol in an ice bath, followed by the slow addition of a 70% solution of ammonia .
Biochemical Pathways
It is known that carbamates play a crucial role in peptide synthesis . They protect the amine group during the synthesis process, preventing unwanted side reactions.
Pharmacokinetics
It is known that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .
Result of Action
The result of the action of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is the protection of the amine group during peptide synthesis, allowing for the successful formation of peptide bonds . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Action Environment
The action of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its efficacy and stability. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile can influence how the compound interacts with its environment and carries out its function.
properties
IUPAC Name |
tert-butyl N-(3-amino-3-hydroxyiminopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRZCIJAPSBNIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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